

A Technical Guide to the Chemical and Physical Properties of Quinine Benzoate

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Compound of Interest

Compound Name: Quinine benzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **quinine benzoate**. The information is presented to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

Quinine benzoate is the salt formed from the antimalarial drug quinine and benzoic acid.^[1] Its properties are influenced by both constituent molecules. The following tables summarize the key quantitative data for **quinine benzoate**.

General and Physical Properties

Property	Value	Source
Appearance	White crystalline or crystalline powder	[1]
Melting Point	Approximately 175-178 °C	[1]
Solubility	- Almost insoluble in water- Soluble in ethanol, ether, and acetic acid	[1]

Chemical Identifiers and Molecular Properties

Property	Value	Source
Molecular Formula	C ₂₇ H ₂₈ N ₂ O ₃	[2]
Molecular Weight	428.52 g/mol	[2]
CAS Number	750-88-9	
IUPAC Name	[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzoate	
SMILES	<chem>COc1=CC2=C(C=CN=C2C=CC(=O)C3=CC=CC=C3)OC</chem>	[2]
InChIKey	UOXLNYIYPISFFF-KBCVXPAYSA-N	[2]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of **quinine benzoate**.

Melting Point Determination

The melting point of **quinine benzoate** can be determined using a standard capillary melting point apparatus.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of dry, powdered **quinine benzoate** is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.
- Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure accuracy and reproducibility.

Solubility Determination

The solubility of **quinine benzoate** in various solvents can be determined using the shake-flask method.^{[8][9]}

Apparatus:

- Analytical balance
- Vials or flasks with secure closures
- Shaker or magnetic stirrer
- Centrifuge
- UV-Vis spectrophotometer or HPLC system
- Volumetric flasks and pipettes

Procedure:

- Sample Preparation: An excess amount of **quinine benzoate** is added to a known volume of the desired solvent (e.g., water, ethanol, ether, acetic acid) in a vial.
- Equilibration: The vials are sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the supernatant is carefully removed, diluted as necessary, and the concentration of **quinine benzoate** is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC, against a pre-prepared calibration curve.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) of **quinine benzoate** can be determined by potentiometric titration or UV-Vis spectroscopy.[10][11]

Method 1: Potentiometric Titration**Apparatus:**

- pH meter with a suitable electrode
- Burette
- Beaker
- Magnetic stirrer

Procedure:

- A solution of **quinine benzoate** of known concentration is prepared in a suitable solvent (e.g., a water-ethanol mixture).
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is measured after each addition of the titrant.
- A titration curve is constructed by plotting the pH versus the volume of titrant added.
- The pKa value is determined from the pH at the half-equivalence point.

Method 2: UV-Vis Spectroscopy

Apparatus:

- UV-Vis spectrophotometer
- pH meter
- Cuvettes
- Buffer solutions of varying pH

Procedure:

- A series of solutions of **quinine benzoate** are prepared in buffers of different known pH values.
- The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
- The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different molar absorptivities is plotted against the pH.
- The resulting sigmoidal curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point.

Spectroscopic Analysis

2.4.1. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **quinine benzoate** is expected to show contributions from both the quinine and benzoate chromophores. Quinine itself exhibits strong absorption bands in the UV region.[12][13][14]

Protocol:

- Sample Preparation: A dilute solution of **quinine benzoate** is prepared in a suitable transparent solvent (e.g., ethanol or dilute sulfuric acid).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a blank.
- Measurement: The absorbance spectrum is recorded over a wavelength range of approximately 200-450 nm.
- Analysis: The wavelengths of maximum absorbance (λ_{max}) are identified.

2.4.2. Infrared (IR) Spectroscopy

The IR spectrum of **quinine benzoate** will show characteristic absorption bands for the functional groups present in both the quinine and benzoic acid moieties.

Protocol:

- Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed using an ATR-FTIR spectrometer.
- Instrumentation: An FTIR spectrometer is used. A background spectrum is recorded first.
- Measurement: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}).
- Analysis: The characteristic absorption bands for functional groups such as C=O (ester and carboxylic acid), C=C and C=N (aromatic rings), C-O, and N-H (if protonated) are identified and assigned.

2.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

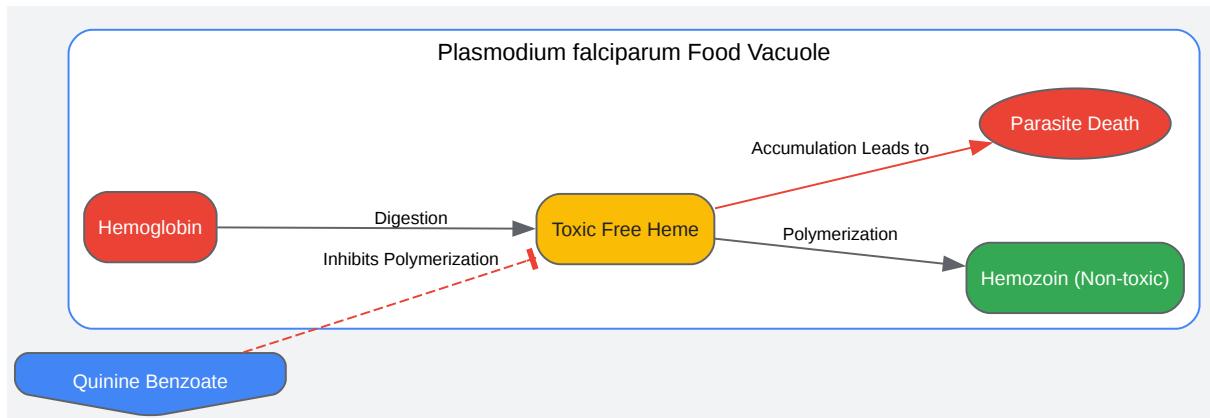
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **quinine benzoate**. The spectra will show signals corresponding to the protons and carbons in the quinine and benzoate structures.[15][16][17][18][19]

Protocol:

- Sample Preparation: A solution of **quinine benzoate** is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A high-resolution NMR spectrometer is used.
- Measurement: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for more detailed structural assignment.
- Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to assign the protons and carbons to the molecular structure.

Antimalarial Mechanism of Action

Quinine exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite, *Plasmodium falciparum*.[1][20][21][22][23] The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Quinine is thought to inhibit this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[20][22] Quinine is also suggested to inhibit the parasite's nucleic acid and protein synthesis.[21][23]



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Caption: Antimalarial mechanism of action of quinine.

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